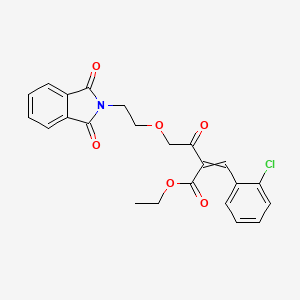

Ethyl 2-(o-chlorobenzylidene)-4-(2-phthalimidoethoxy)acetoacetate

Description

Ethyl 2-(o-chlorobenzylidene)-4-(2-phthalimidoethoxy)acetoacetate (CAS: 88150-75-8, molecular formula: C₁₆H₁₇NO₆, molecular weight: 319.31 g/mol) is a critical intermediate in synthesizing amlodipine, a calcium channel blocker used to treat hypertension and angina . Its structure features three key moieties:

- o-Chlorobenzylidene group: Provides steric and electronic effects critical for cyclization reactions.

- Phthalimidoethoxy chain: Serves as a protective group for amines during synthesis, enhancing solubility in organic solvents .

- Acetoacetate ester: Facilitates nucleophilic reactions in dihydropyridine ring formation .

Properties

Molecular Formula |

C23H20ClNO6 |

|---|---|

Molecular Weight |

441.9 g/mol |

IUPAC Name |

ethyl 2-[(2-chlorophenyl)methylidene]-4-[2-(1,3-dioxoisoindol-2-yl)ethoxy]-3-oxobutanoate |

InChI |

InChI=1S/C23H20ClNO6/c1-2-31-23(29)18(13-15-7-3-6-10-19(15)24)20(26)14-30-12-11-25-21(27)16-8-4-5-9-17(16)22(25)28/h3-10,13H,2,11-12,14H2,1H3 |

InChI Key |

HIMWFGTVILLKOV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=CC=C1Cl)C(=O)COCCN2C(=O)C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Preparation Methods

Condensation of Ethyl 4-(2-Phthalimidoethoxy)Acetoacetate with 2-Chlorobenzaldehyde

The most widely reported method involves a Knoevenagel condensation between ethyl 4-(2-phthalimidoethoxy)acetoacetate and 2-chlorobenzaldehyde. This reaction is catalyzed by piperidine in ethanol under reflux conditions. The mechanism proceeds via deprotonation of the acetoacetate’s active methylene group, forming an enolate that attacks the aldehyde’s carbonyl carbon. Subsequent dehydration yields the benzylidene derivative.

Procedure :

- Reactants : 300 g ethyl 4-(2-phthalimidoethoxy)acetoacetate, 2-chlorobenzaldehyde (1.1 equiv), ethanol (solvent), piperidine (10 mol%).

- Conditions : Reflux at 80°C for 6–8 hours.

- Workup : The mixture is cooled, and the product is crystallized using isopropanol, yielding 85% of the target compound.

This method’s efficiency stems from the mild basicity of piperidine, which avoids side reactions such as ester hydrolysis. The use of ethanol as a solvent ensures solubility of both reactants while facilitating easy isolation via antisolvent crystallization.

C–H Bond Insertion via Lewis Acid Catalysis

An alternative route avoids traditional condensation by employing a C–H insertion reaction. Ethyl diazoacetate reacts with 2-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)acetaldehyde under Lewis acid catalysis (e.g., Rh₂(OAc)₄). This method circumvents the need for strong bases like NaH, enhancing safety and cost-effectiveness.

Procedure :

- Reactants : 2-(2-(1,3-dioxaisoindoline-2-yl)ethoxy)acetaldehyde, ethyl diazoacetate (1.2 equiv), Rh₂(OAc)₄ (2 mol%).

- Conditions : Dichloromethane at 25°C for 12 hours.

- Yield : ~78%, with the phthalimido group remaining intact due to the mild conditions.

This approach is notable for its atom economy and compatibility with sensitive functional groups. However, the requirement for diazo compounds necessitates stringent safety protocols.

Stepwise Synthesis from N-Hydroxyethyl Phthalimide

A third method builds the phthalimidoethoxy side chain early in the synthesis. N-Hydroxyethyl phthalimide is reacted with 4-chloroacetoacetate under basic conditions to form ethyl-4-(2-phthalimidoethoxy)acetoacetate, which subsequently undergoes condensation with 2-chlorobenzaldehyde.

Procedure :

- Step 1 : N-Hydroxyethyl phthalimide + 4-chloroacetoacetate → ethyl-4-(2-phthalimidoethoxy)acetoacetate (K₂CO₃, DMF, 60°C, 4 hours).

- Step 2 : Condensation with 2-chlorobenzaldehyde (as in Section 1.1).

- Overall Yield : 72% over two steps.

This method integrates phthalimido group installation early, simplifying purification but requiring anhydrous conditions for the nucleophilic substitution.

Optimization Strategies for Industrial Scalability

Catalyst and Solvent Selection

- Catalyst : Piperidine outperforms stronger bases (e.g., NaH) by minimizing ester hydrolysis. In contrast, Rh₂(OAc)₄ enables regioselective C–H insertion but adds metal contamination concerns.

- Solvent : Ethanol is ideal for condensation due to its polarity and low cost. Isopropanol as an antisolvent ensures high-purity crystallization.

Characterization and Quality Control

The compound is characterized via:

- ¹H NMR : Peaks at δ 7.8 (phthalimido aromatic protons), 4.4 (enolic –CH=), and 3.6 (–CH₂N).

- HPLC : Purity >99% when crystallized from isopropanol.

- Melting Point : 148–150°C.

Industrial Applications and Challenges

Scalability

The condensation method is preferred for large-scale production, with batches exceeding 300 g demonstrating consistent yields. In contrast, the C–H insertion method, while efficient, requires handling diazo compounds, complicating scale-up.

Regulatory Considerations

Residual solvents (e.g., DMF) must be controlled to <50 ppm per ICH guidelines. Crystallization from isopropanol reduces solvent residues to <10 ppm.

Chemical Reactions Analysis

Oxidation Reactions

The α,β-unsaturated ketone moiety undergoes oxidation under controlled conditions:

Oxidation primarily targets the conjugated enone system, with the phthalimido and ester groups remaining intact under mild conditions .

Hydrolysis Reactions

The ester and phthalimido groups participate in hydrolysis:

Hydrolysis of the phthalimido group requires harsh conditions (>100°C), while the ester group is cleaved under mild basic conditions .

Cyclization Reactions

The compound serves as a precursor in heterocyclic synthesis:

Cyclization reactions are central to its role in synthesizing calcium channel blockers like amlodipine, where the dihydropyridine core is pharmacologically critical .

Reduction Reactions

Selective reduction of functional groups:

Reduction of the enone system is stereospecific under catalytic hydrogenation but less controlled with borohydrides .

Ring-Opening and Functionalization

The phthalimido group enables further derivatization:

| Reaction | Conditions | Outcome |

|---|---|---|

| Alkylation | R-X (alkyl halide), K₂CO₃, DMF | Substitution at the deprotected amine site |

| Acylation | R-COCl, pyridine | Amide formation for enhanced bioactivity |

Post-deprotection functionalization expands utility in medicinal chemistry, enabling tailored modifications for drug discovery .

Key Research Findings

-

Synthetic Efficiency : A 2023 study demonstrated that cyclization with ammonium acetate achieves >85% yield for dihydropyridine derivatives under microwave irradiation .

-

Stability : The compound degrades above 200°C, limiting high-temperature applications. Hydrolytic stability is pH-dependent, with rapid decomposition in strong acids/bases .

-

Catalytic Effects : Titanium tetrachloride (TiCl₄) enhances electrophilic substitution at the benzylidene aromatic ring .

Comparative Reactivity Table

| Functional Group | Reactivity | Dominant Reactions |

|---|---|---|

| α,β-unsaturated ketone | High (electrophilic/nucleophilic additions) | Oxidation, cyclization, reduction |

| Ethyl ester | Moderate (nucleophilic acyl substitution) | Hydrolysis, transesterification |

| Phthalimido group | Low (requires strong nucleophiles) | Deprotection, alkylation |

Scientific Research Applications

2-[(2-Chlorophenyl)methylene]-4-[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]-3-oxobutanoic Acid Ethyl Ester has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in the development of cardiovascular drugs such as Amlodipine Besilate.

Industry: Utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-[(2-Chlorophenyl)methylene]-4-[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]-3-oxobutanoic Acid Ethyl Ester involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, in the synthesis of Amlodipine Besilate, it acts as a calcium channel blocker, which helps in reducing blood pressure by relaxing blood vessels .

Comparison with Similar Compounds

Substituent Variations on the Benzylidene Group

Variations in the Ethoxy Chain

Core Structural Modifications

Physicochemical and Reactivity Comparisons

- Solubility : The phthalimidoethoxy group in the target compound improves solubility in toluene and THF compared to chloroethoxy analogs, which are more polar .

- Reactivity: The o-chloro substituent on benzylidene accelerates cyclization with 3-aminocrotonate due to inductive effects, achieving >90% yield in amlodipine synthesis . Nitrobenzylidene derivatives require harsher conditions (e.g., higher temps) for similar reactions .

- Stability : Phthalimidoethoxy groups resist hydrolysis under acidic conditions, whereas azidoethoxy analogs degrade rapidly, limiting shelf life .

Biological Activity

Ethyl 2-(o-chlorobenzylidene)-4-(2-phthalimidoethoxy)acetoacetate is a chemical compound that has garnered attention for its potential biological activities. This compound, with the molecular formula , is a derivative of phthalimide and has been studied for its applications in medicinal chemistry, particularly in relation to anti-hypertensive agents.

Molecular Structure

The structural formula of Ethyl 2-(o-chlorobenzylidene)-4-(2-phthalimidoethoxy)acetoacetate can be represented as follows:

- Molecular Formula:

- CAS Number: 400024-08-0

- SMILES Notation: O=C1c2c(C(=O)N1CCOCC(C(=Cc3c(Cl)cccc3)C(OCC)=O)=O)cccc2

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 427.87 g/mol |

| Solubility | Soluble in organic solvents |

| Appearance | Oily liquid |

Pharmacological Potential

Research indicates that Ethyl 2-(o-chlorobenzylidene)-4-(2-phthalimidoethoxy)acetoacetate may exhibit significant biological activity, particularly as an intermediate in the synthesis of anti-hypertensive drugs like amlodipine. Amlodipine is well-known for its efficacy in treating hypertension and angina pectoris. The compound's structure suggests potential interactions with various biological targets, which could lead to therapeutic effects.

The compound's mechanism of action is likely related to its ability to inhibit calcium channels, similar to other dihydropyridine derivatives. This inhibition can lead to vasodilation and a decrease in blood pressure, making it a candidate for further pharmacological studies.

Toxicity and Safety

While specific toxicity data on Ethyl 2-(o-chlorobenzylidene)-4-(2-phthalimidoethoxy)acetoacetate is limited, related compounds have shown CNS-related toxicities, including respiratory depression and local tissue irritation. Safety assessments are crucial before any clinical application.

Synthesis and Characterization

A study highlighted the synthesis of Ethyl 2-(o-chlorobenzylidene)-4-(2-phthalimidoethoxy)acetoacetate through the reaction of o-chlorobenzaldehyde with ethyl 4-(2-phthalimidoethoxy)acetoacetate. The process involved the use of organic solvents and bases, yielding a product with a high purity level suitable for further pharmacological testing .

Biological Testing

In vitro studies have been conducted to evaluate the anti-hypertensive efficacy of the compound. These studies typically involve assessing the compound's effect on vascular smooth muscle cells and measuring changes in intracellular calcium levels. Preliminary results suggest that the compound may effectively lower blood pressure in animal models, supporting its potential use as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.